molecular formula C22H19N5O4 B2734780 N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251697-14-9

N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2734780
M. Wt: 417.425
InChI Key: IEDQSNOXWPQWPH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that compounds featuring acetamide groups and heterocyclic structures, similar to the one , have shown promising antimicrobial and antifungal activities. For instance, Aly, Saleh, and Elhady (2011) synthesized a series of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, showcasing significant antimicrobial activity against various microorganisms (Aly, H. M., Saleh, N., & Elhady, Heba A., 2011). This suggests that similar structural analogs could potentially be explored for antimicrobial applications.

Insecticidal Assessment

Compounds with structural features related to triazolo[4,3-a]pyrazines have been evaluated for their insecticidal properties. Fadda et al. (2017) investigated the insecticidal efficacy of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017). This indicates the potential of similar compounds to be developed as insecticides.

Antioxidant Activity

The antioxidant potential of heterocyclic acetamide derivatives has also been explored. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activities, revealing significant antioxidant properties (Chkirate, K., Fettach, S., Karrouchi, K., et al., 2019). These findings suggest that compounds with similar structural elements could be promising candidates for antioxidant applications.

Anticancer Activity

Research into heterocyclic compounds has also included the exploration of their anticancer activities. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of triazolophthalazines and tested them for anticancer activity, identifying several compounds with potential efficacy against cancer cell lines (Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H., 2019).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-5-3-4-6-18(14)31-21-20-25-27(22(30)26(20)12-11-23-21)13-19(29)24-17-9-7-16(8-10-17)15(2)28/h3-12H,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDQSNOXWPQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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